5-(4-(tert-Butyl)phenyl)oxazol-2-amine
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Overview
Description
5-(4-(tert-Butyl)phenyl)oxazol-2-amine is a compound belonging to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(tert-Butyl)phenyl)oxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-(tert-butyl)benzoyl chloride with an amine, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-(tert-Butyl)phenyl)oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives .
Scientific Research Applications
5-(4-(tert-Butyl)phenyl)oxazol-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 5-(4-(tert-Butyl)phenyl)oxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-Butyl)phenyl oxazole
- 2-tert-Butyl-4-(4-chlorophenyl)oxazole
- 4-(4-bromophenyl)-2-tert-butyloxazole
Uniqueness
5-(4-(tert-Butyl)phenyl)oxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Biological Activity
5-(4-(tert-Butyl)phenyl)oxazol-2-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis, and potential therapeutic applications based on the latest research findings.
Chemical Structure and Synthesis
The compound belongs to the oxazole family, characterized by a five-membered ring containing nitrogen and oxygen. The tert-butyl group enhances lipophilicity, potentially improving bioavailability. Synthesis typically involves the condensation of appropriate phenolic and amine precursors under acidic or basic conditions, followed by cyclization to form the oxazole ring.
Biological Activity Overview
Research has highlighted several biological activities associated with this compound, including:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile .
- Analgesic Effects : Preliminary studies suggest analgesic activity, with potential mechanisms involving modulation of pain pathways .
- Antitumor Properties : Some derivatives of oxazole compounds have shown promising results in inhibiting cancer cell proliferation in vitro .
Antimicrobial Activity
A recent study evaluated the efficacy of this compound against several pathogens. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods. The findings are summarized in Table 1.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 4 |
Clostridium difficile | 8 |
Escherichia coli | 16 |
Candida albicans | 8 |
These results indicate that the compound has potent activity against MRSA, which is crucial given the rising prevalence of antibiotic resistance.
Analgesic Activity
The analgesic potential was assessed using the writhing test in mice, a common method for evaluating pain relief. The results indicated that this compound significantly reduced the number of writhes compared to control groups, suggesting effective analgesic properties .
Antitumor Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). The IC50 values for these cell lines were found to be as low as 10 µM, indicating substantial cytotoxic effects .
Case Studies
- Case Study on MRSA : A clinical evaluation involved testing the compound's effectiveness against MRSA strains in vitro. Results showed a reduction in bacterial load by over 90% at concentrations below 10 µg/mL, highlighting its potential as an alternative treatment for resistant infections .
- Analgesic Efficacy in Animal Models : In a controlled study with mice subjected to inflammatory pain models, administration of the compound resulted in a significant decrease in pain behavior scores compared to untreated controls, supporting its use as a non-opioid analgesic alternative .
Properties
Molecular Formula |
C13H16N2O |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
5-(4-tert-butylphenyl)-1,3-oxazol-2-amine |
InChI |
InChI=1S/C13H16N2O/c1-13(2,3)10-6-4-9(5-7-10)11-8-15-12(14)16-11/h4-8H,1-3H3,(H2,14,15) |
InChI Key |
YSQISXPCRCQCIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CN=C(O2)N |
Origin of Product |
United States |
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